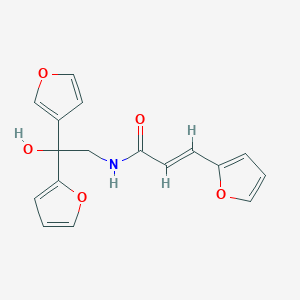

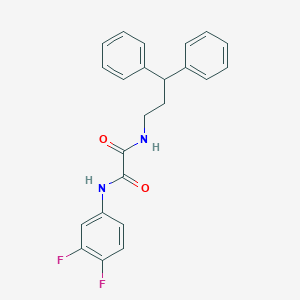

![molecular formula C11H9N5O3S B2514086 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide CAS No. 920489-30-1](/img/structure/B2514086.png)

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide” is a compound that contains a thiazolo[2,3-c][1,2,4]triazol ring and a nitrobenzamide group. The thiazolo[2,3-c][1,2,4]triazol ring is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms . The nitrobenzamide group consists of a benzene ring attached to a nitro group and an amide group.

Scientific Research Applications

Anticancer Activity

Thiazolo[3,2-b][1,2,4]triazoles have demonstrated promising anticancer potential. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The compound’s unique structure may interact with cellular targets involved in cancer pathways .

Antimicrobial Properties

Thiazolo[3,2-b][1,2,4]triazoles exhibit antimicrobial activity against bacteria, fungi, and other pathogens. Investigations have focused on their mechanism of action, spectrum of activity, and potential clinical applications .

Analgesic and Anti-Inflammatory Effects

Studies suggest that this compound possesses analgesic properties, potentially influencing pain pathways. Additionally, its anti-inflammatory activity may be relevant for managing inflammatory conditions .

Antioxidant Potential

Thiazolo[3,2-b][1,2,4]triazoles have been evaluated for their antioxidant capacity. Researchers investigate their ability to scavenge free radicals and protect cells from oxidative stress .

Bronchodilatory Activity

The compound’s impact on bronchial smooth muscle relaxation has been explored. It may have implications for respiratory disorders such as asthma .

G-Quadruplex Stabilization

Thiazolo[3,2-b][1,2,4]triazoles interact with G-quadruplex DNA structures, which play a role in gene regulation and telomere maintenance. Their stabilization effect on G-quadruplexes is of interest for drug development .

Synthetic Approaches

Researchers have developed efficient synthetic routes to construct novel thiazolo[3,2-b][1,2,4]triazole derivatives. These approaches include condensation reactions, annulation of multiple bonds or thiirane rings, and C–H functionalization of the thiazole moiety .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that these compounds may interact with a variety of biological targets.

Mode of Action

It is known that the presence of a nitro group on the aromatic ring can affect the reactivity of the compound . The nitro group may be involved in the formation of a C-N bond between the nitrogen of an amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have various molecular and cellular effects .

properties

IUPAC Name |

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O3S/c17-9(7-2-1-3-8(6-7)16(18)19)12-10-13-14-11-15(10)4-5-20-11/h1-3,6H,4-5H2,(H,12,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULLPMFKFXPENY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NN=C(N21)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

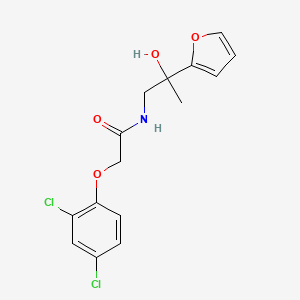

![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)

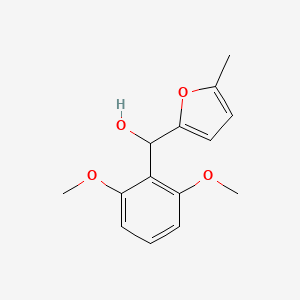

![3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2514007.png)

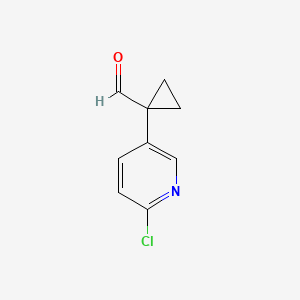

![N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2514010.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)

![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)

![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)